molecular formula C9H15NO B13316552 1-Methyl-2-azaspiro[4.4]nonan-3-one

1-Methyl-2-azaspiro[4.4]nonan-3-one

Cat. No.: B13316552
M. Wt: 153.22 g/mol
InChI Key: NXVSTWCJXJOYLU-UHFFFAOYSA-N
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Description

1-Methyl-2-azaspiro[4.4]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring.

Preparation Methods

The synthesis of 1-Methyl-2-azaspiro[4.4]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable ketone with an amine under specific conditions to form the spirocyclic structure. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary depending on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-2-azaspiro[4.4]nonan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-2-azaspiro[4.4]nonan-3-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways within cells, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-2-azaspiro[4.4]nonan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-2-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C9H15NO/c1-7-9(4-2-3-5-9)6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)

InChI Key

NXVSTWCJXJOYLU-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCC2)CC(=O)N1

Origin of Product

United States

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